![molecular formula C18H19N3O2S2 B2411967 Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396772-01-2](/img/structure/B2411967.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone” is a complex organic compound. While there is limited information available specifically on this compound, it is related to the benzo[c][1,2,5]thiadiazole motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of compounds based on the benzo[c][1,2,5]thiadiazole motif is characterized by the presence of electron donor-acceptor (D-A) systems . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .Chemical Reactions Analysis
The chemical reactions involving compounds based on the benzo[c][1,2,5]thiadiazole motif have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds, such as “Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester”, include a solid form, a melting point of 81-86 °C, and storage temperature of 2-8°C .Scientific Research Applications
- BTZ derivatives have been explored as electron acceptors in organic photovoltaic devices. Their strong electron-accepting ability makes them suitable for efficient charge separation and transport within solar cells .
- Researchers have investigated D–A (donor–acceptor) systems based on the BTZ motif for use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
- BTZ-based probes have been employed for imaging lipid droplets, mitochondria, and plasma membranes in biological systems .
- Researchers have synthesized a library of D–A compounds based on the BTZ group and systematically modified their optoelectronic and photophysical properties. These photocatalysts were validated in various reactions, such as Minisci-type decarboxylative alkylation .
- Thiadiazole derivatives, including BTZ, play a role in molecular docking studies. They predict binding energies and interactions with biological targets, demonstrating their significance in drug discovery.
Photovoltaics and Organic Photovoltaic Cells (OPVs)
Fluorescent Sensors and Bioimaging Probes
Visible-Light Organophotocatalysis
Drug Discovery and Design
Heterogeneous Photocatalysis
Materials Science and Optoelectronics
Future Directions
The future directions of research on compounds based on the benzo[c][1,2,5]thiadiazole motif could involve their use as potential visible-light organophotocatalysts . Additionally, the design and preparation of a highly sensitive and selective luminescent probe to detect primary aromatic amines, a class of persistent and highly toxic organic pollutants, are important but challenging .
Mechanism of Action
Target of Action
The primary target of this compound is the PFKFB3 kinase . This enzyme plays a crucial role in the regulation of glycolysis, a fundamental biochemical pathway in cellular metabolism. By inhibiting PFKFB3 kinase, the compound can potentially disrupt the energy production in cells, making it a potential candidate for cancer treatment.
Mode of Action
The compound interacts with its target, the PFKFB3 kinase, by binding to its active site. This binding inhibits the kinase’s activity, thereby disrupting the glycolytic pathway . The compound’s interaction with its target is likely facilitated by its unique structural features, including the presence of the benzo[c][1,2,5]thiadiazol-5-yl and furan-2-ylmethyl groups.
Biochemical Pathways
Upon binding to the PFKFB3 kinase, the compound disrupts the glycolytic pathway, a critical pathway for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cell growth and proliferation. This mechanism is particularly relevant in cancer cells, which rely heavily on glycolysis for their energy needs.
Result of Action
The inhibition of PFKFB3 kinase and the subsequent disruption of the glycolytic pathway can lead to a decrease in ATP production . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glycolysis for their energy needs. Therefore, the compound’s action could potentially lead to anti-cancer effects.
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-18(14-3-4-16-17(10-14)20-25-19-16)21-7-5-13(6-8-21)11-24-12-15-2-1-9-23-15/h1-4,9-10,13H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVRNKAQZSQWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone |
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